molecular formula C11H13F3N2O2S B7777165 1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine

1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine

Cat. No. B7777165
M. Wt: 294.30 g/mol
InChI Key: SQXBFRFABWYXTK-UHFFFAOYSA-N
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Patent
US08530478B2

Procedure details

To a solution of 1,1-dimethylethyl 4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinecarboxylate in 1,4-dioxane (100 ml) was added 4M HCl in 1,4-dioxane (50 ml, 200 mmol) and 3 drops of distilled water. The reaction mixture was stirred overnight. Reaction mixture was then reduced to dryness in vacuo.
Name
1,1-dimethylethyl 4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:26])([F:25])[C:3]1[CH:8]=[CH:7][C:6]([S:9]([N:12]2[CH2:17][CH2:16][N:15](C(OC(C)(C)C)=O)[CH2:14][CH2:13]2)(=[O:11])=[O:10])=[CH:5][CH:4]=1.Cl>O1CCOCC1.O>[F:26][C:2]([F:1])([F:25])[C:3]1[CH:4]=[CH:5][C:6]([S:9]([N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)(=[O:10])=[O:11])=[CH:7][CH:8]=1

Inputs

Step One
Name
1,1-dimethylethyl 4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)C(=O)OC(C)(C)C)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC(C1=CC=C(C=C1)S(=O)(=O)N1CCNCC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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